![molecular formula C13H16F3N3O2S B2884200 N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide CAS No. 338954-54-4](/img/structure/B2884200.png)
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide
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Overview
Description
“N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide” is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration . It also dose-dependently blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The molecular formula of this compound is C13H16F3N3O2S, and its molecular weight is 335.35.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide” can be found on chemical databases .Scientific Research Applications
Enzyme Inhibition
The compound’s structure suggests it could act as an inhibitor for various enzymes, which is crucial in drug discovery and development. Enzyme inhibition can lead to therapeutic effects in a range of diseases, from metabolic disorders to inflammatory conditions.
Each of these applications would require extensive research to determine the compound’s efficacy and safety. The benzimidazole core, combined with the trifluoromethanesulfonamide group, offers a versatile platform for the development of new drugs and therapies across multiple fields of medicine and pharmacology .
Mechanism of Action
Target of Action
The primary targets of the compound N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)(trifluoro)methanesulfonamide are currently unknown
Mode of Action
It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with their targets by binding to specific sites, thereby modulating the target’s activity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-4-5-19-7-17-12-10(19)6-8(2)9(3)11(12)18-22(20,21)13(14,15)16/h6-7,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAKXXPWRLYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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